

A Comparative Guide: TEMAZr vs. TDMAZ for Zirconium Oxide ALD

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For researchers, scientists, and professionals in drug development, the choice of precursor is critical in the atomic layer deposition (ALD) of high-quality zirconium oxide (ZrO₂) thin films. This guide provides an objective comparison of two common precursors,

Tetrakis(ethylmethylamino)zirconium (TEMAZr) and Tetrakis(dimethylamino)zirconium (TDMAZ), supported by experimental data to inform precursor selection for specific applications.

Zirconium oxide is a versatile material with applications ranging from high-k dielectrics in microelectronics to biocompatible coatings in medical devices. The quality of the deposited ZrO₂ films is highly dependent on the precursor chemistry and process parameters. TEMAZr and TDMAZ are popular choices due to their thermal stability and reactivity. This guide will delve into a comparison of their performance based on key metrics such as growth per cycle (GPC), deposition temperature, and resulting film properties.

Performance Comparison at a Glance



Parameter	TEMAZr	TDMAZ	Oxidizing Agent(s)
Growth Per Cycle (GPC)	~0.8 - 1.7 Å/cycle	~0.5 - 1.84 Å/cycle	H ₂ O, O ₂ , O ₃ , Plasma
ALD Temperature Window	150 - 300 °C	150 - 250 °C	Not Applicable
Refractive Index	~2.16 (as-deposited)	Not specified	Not Applicable
Dielectric Constant	16.1 - 26.9	7.5 - 11 (with H ₂ O), 32.57 (with O₃)	H₂O, O₂, O₃, Plasma
Film Purity (Nitrogen)	~3% (with O ₂ plasma)	Not specified	O ₂ Plasma
Surface Roughness (RMS)	~3.37 nm (as- deposited)	0.293 nm (amorphous), 1.718 nm (crystalline)	Not Applicable

In-Depth Analysis Growth Per Cycle (GPC) and Deposition Temperature

The GPC is a crucial factor in ALD, dictating the deposition rate and process efficiency. For TEMAZr, a GPC of approximately 0.8 Å/cycle has been reported when using H₂O as the oxidizing agent.[1] In plasma-enhanced ALD (PEALD) using an oxygen plasma, the GPC can range from 0.11 to 0.14 nm/cycle at temperatures between 110 and 250°C.[2] Another study utilizing O₂ plasma reported deposition rates as high as 0.17 nm/cycle.[3] A temperature-independent GPC of 0.94 Å/cycle was observed between 150–215 °C.[2][4]

TDMAZ, on the other hand, exhibits a wider range of GPC depending on the deposition temperature and co-reactant. When using water as the precursor, the GPC can vary from approximately 1.84 Å/cycle at 75 °C down to 0.67 Å/cycle at 200 °C.[5] The deposition of ZrO₂ using TDMAZ and water has been demonstrated in the low-temperature range of 150–250 °C. [6][7] When ozone (O₃) is used as the oxidant, a relatively constant deposition rate of 0.125 nm/cycle is achieved within an ALD temperature window of 200–250 °C.[8] It is important to note that the thermal decomposition of TDMAZ can occur at temperatures above 250 °C.[9]

Film Properties



The resulting properties of the ZrO₂ films are critical for their intended application.

- Refractive Index: For films grown from TEMAZr, a refractive index of 2.16 at a wavelength of 632 nm has been measured for as-deposited films.[1]
- Dielectric Constant: TEMAZr-based ZrO₂ films have shown dielectric constants ranging from 16.1 to 26.9.[2] For TDMAZ, the dielectric constant can be between 7.5 and 11 when using water as the co-reactant.[6] Significantly, a high dielectric constant of 32.57 has been reported for ZrO₂ films grown using TDMAZ and ozone.[8]
- Film Purity: In PEALD processes with TEMAZr and an oxygen plasma, the resulting ZrO₂ films deposited at 150°C contained approximately 3% nitrogen impurity, which originates from the amino-groups in the precursor.[2]
- Surface Roughness: As-deposited ZrO₂ films from TEMAZr exhibited a root mean square (RMS) roughness of 3.37 nm.[1] For TDMAZ, the surface roughness is dependent on the film's crystallinity, with amorphous films being significantly smoother (0.293 nm RMS) than crystalline films (1.718 nm RMS).[10]

Experimental Protocols

Below are representative experimental methodologies for ZrO₂ ALD using TEMAZr and TDMAZ.

TEMAZr with H₂O

- Precursor: Tetrakis(ethylmethylamino)zirconium (TEMAZr)
- Oxidant: Deionized Water (H₂O)
- Substrate Temperature: 150 215 °C
- Typical ALD Cycle:
 - TEMAZr pulse
 - Inert gas purge (e.g., N₂ or Ar)



- H₂O pulse
- Inert gas purge (e.g., N₂ or Ar)
- Growth Rate: ~0.94 Å/cycle[2][4]

TDMAZ with H₂O

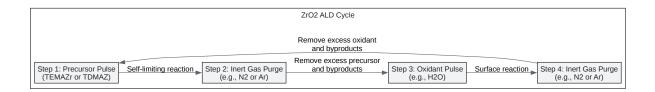
- Precursor: Tetrakis(dimethylamino)zirconium (TDMAZ), held at 70 °C
- Oxidant: Deionized Water (H₂O)
- Substrate Temperature: 200 °C
- Typical ALD Cycle:
 - TDMAZ pulse (e.g., 15 minutes for high aspect ratio structures)[9]
 - Argon (Ar) purge (e.g., 60 minutes)[9]
 - H₂O pulse (e.g., 20 seconds)[9]
 - Argon (Ar) purge (e.g., 60 minutes)[9]
- Growth Rate: ~0.67 Å/cycle at 200 °C[5]

Note: The pulse and purge times, especially for high aspect ratio substrates, can be significantly longer to ensure complete reaction and removal of byproducts.

Process Visualization

The fundamental workflow of a thermal ALD process for ZrO₂ using either TEMAZr or TDMAZ with water as the oxidant can be visualized as a four-step cycle.





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A typical thermal ALD cycle for ZrO2 deposition.

Conclusion

Both TEMAZr and TDMAZ are viable precursors for the ALD of high-quality ZrO₂ thin films. The choice between them will depend on the specific requirements of the application.

- TEMAZr appears to offer a stable, temperature-independent GPC in a thermal process with water and can be effectively used in PEALD processes.
- TDMAZ provides flexibility with a GPC that is highly dependent on temperature when using
 water, allowing for process tuning. Furthermore, the use of ozone as a co-reactant with
 TDMAZ can yield films with a significantly higher dielectric constant.

Researchers should consider the desired film properties, deposition temperature constraints, and available equipment (thermal vs. plasma-enhanced ALD) when selecting the appropriate zirconium precursor. The detailed experimental data and protocols provided in this guide serve as a valuable starting point for process development and optimization.

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